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molecular formula C15H26N2O6 B8748559 Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate

Tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate

Cat. No. B8748559
M. Wt: 330.38 g/mol
InChI Key: YNTDSBJWBZVOCM-UHFFFAOYSA-N
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Patent
US09206198B2

Procedure details

A mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate (330 g, 990 mmol, 1.00 equiv, 99%) and Ni (40 g, 0.15 equiv) in ethanol (1200 mL) was stirred for 24 h under a hydrogen atmosphere at room temperature. The solid was filtered out. The filtrate was concentrated under vacuum. The crude product was purified by re-crystallization from ether to afford the title compound. LC-MS (ES, m/z): 199 [M+H]+; 1H-NMR (400 MHz, CDCl3, ppm): 1.447-1.476(9H, s), 1.597-1.673(4H, m, J=30.4 Hz), 2.235(2H, s), 3.226(2H, s), 3.284-3.348(2H, m, J=25.6 Hz), 3.507-3.567(2H, m, J=24 Hz), 6.048(1H, s).
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1([CH2:19][N+:20]([O-])=O)[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)C>C(O)C.[Ni]>[C:15]([O:14][C:12]([N:9]1[CH2:10][CH2:11][C:6]2([CH2:19][NH:20][C:4](=[O:3])[CH2:5]2)[CH2:7][CH2:8]1)=[O:13])([CH3:18])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
330 g
Type
reactant
Smiles
C(C)OC(CC1(CCN(CC1)C(=O)OC(C)(C)C)C[N+](=O)[O-])=O
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
40 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 24 h under a hydrogen atmosphere at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by re-crystallization from ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CC(NC2)=O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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